REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([C:24]4[O:28][CH:27]=[CH:26][CH:25]=4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10].Cl.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([C:24]4[O:28][CH:27]=[CH:26][CH:25]=4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10] |f:0.1,2.3|
|
Name
|
prazosin hydrochloride
|
Quantity
|
202.2 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4.Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
481.5 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution slowly became cloudy as it was chilled for 1 hour on ice
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitation by centrifugation at 1000 g for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the pellet dried for 2 days in a vacuum desiccator
|
Duration
|
2 d
|
Type
|
ADDITION
|
Details
|
containing phosphorus pentoxide
|
Type
|
DISSOLUTION
|
Details
|
In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to increase the volume 50%
|
Type
|
CUSTOM
|
Details
|
was removed azeotropically
|
Type
|
CUSTOM
|
Details
|
The mother liquor was decanted
|
Type
|
CUSTOM
|
Details
|
The crystals were dried in a vacuum dessicator
|
Type
|
ADDITION
|
Details
|
containing phosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([C:24]4[O:28][CH:27]=[CH:26][CH:25]=4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10].Cl.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:14]([NH2:15])=[N:13][C:12]([N:16]3[CH2:21][CH2:20][N:19]([C:22]([C:24]4[O:28][CH:27]=[CH:26][CH:25]=4)=[O:23])[CH2:18][CH2:17]3)=[N:11][C:6]2=[CH:7][C:8]=1[O:9][CH3:10] |f:0.1,2.3|
|
Name
|
prazosin hydrochloride
|
Quantity
|
202.2 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4.Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
481.5 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution slowly became cloudy as it was chilled for 1 hour on ice
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitation by centrifugation at 1000 g for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the pellet dried for 2 days in a vacuum desiccator
|
Duration
|
2 d
|
Type
|
ADDITION
|
Details
|
containing phosphorus pentoxide
|
Type
|
DISSOLUTION
|
Details
|
In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to increase the volume 50%
|
Type
|
CUSTOM
|
Details
|
was removed azeotropically
|
Type
|
CUSTOM
|
Details
|
The mother liquor was decanted
|
Type
|
CUSTOM
|
Details
|
The crystals were dried in a vacuum dessicator
|
Type
|
ADDITION
|
Details
|
containing phosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |